molecular formula C11H14N4O2S2 B1199354 Glyprothiazol CAS No. 80-34-2

Glyprothiazol

Cat. No.: B1199354
CAS No.: 80-34-2
M. Wt: 298.4 g/mol
InChI Key: OPIGMRDAPFQALU-UHFFFAOYSA-N
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Description

Glyprothiazol (C₁₁H₁₄N₄O₂S₂) is a sulfonamide derivative and one of the earliest oral hypoglycemic agents developed for type 2 diabetes mellitus (T2DM). It functions by stimulating insulin secretion from pancreatic β-cells via direct action on pancreatic islets . Unlike sulfonylureas, which share a similar mechanism, this compound’s sulfonamide backbone confers distinct structural and pharmacokinetic properties. It was historically significant as the first oral hypoglycemic sulfonamide, paving the way for subsequent antidiabetic agents .

Properties

CAS No.

80-34-2

Molecular Formula

C11H14N4O2S2

Molecular Weight

298.4 g/mol

IUPAC Name

4-amino-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C11H14N4O2S2/c1-7(2)10-13-14-11(18-10)15-19(16,17)9-5-3-8(12)4-6-9/h3-7H,12H2,1-2H3,(H,14,15)

InChI Key

OPIGMRDAPFQALU-UHFFFAOYSA-N

SMILES

CC(C)C1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N

Canonical SMILES

CC(C)C1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N

Other CAS No.

80-34-2

solubility

3.85e-04 M

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Glyprothiazol involves the reaction of 4-aminobenzenesulfonamide with 5-isopropyl-1,3,4-thiadiazole-2-amine. The reaction typically occurs under controlled conditions, including specific temperature and pH levels to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: Glyprothiazol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Glyprothiazol has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its effects on cellular processes and metabolic pathways.

    Medicine: Primarily used in the treatment of type 2 diabetes mellitus due to its ability to stimulate insulin secretion.

    Industry: Employed in the production of pharmaceuticals and other chemical products.

Mechanism of Action

Glyprothiazol exerts its effects by stimulating the release of insulin from pancreatic beta cells. It acts directly on the pancreatic islets, enhancing insulin secretion and thereby lowering blood glucose levels. The molecular targets involved include the sulfonylurea receptor on the beta cells, which is part of the ATP-sensitive potassium channel complex .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Analogues

Glyprothiazol belongs to a broader class of hypoglycemic sulfonamides and sulfonylureas. Key structural analogues include:

Compound Molecular Formula INN Code (CAS) Key Features Development Status
This compound C₁₁H₁₄N₄O₂S₂ 80-34-2 First oral hypoglycemic sulfonamide; direct pancreatic β-cell stimulation Investigational
Glymidine Sodium C₁₃H₁₄N₃O₄S·Na 3459-20-9 Sodium salt derivative; antidiabetic with sulfonamide backbone FDA-registered
Glypinamide C₁₃H₁₈ClN₃O₃S 1228-19-9 Chlorinated sulfonamide; enhanced metabolic stability FDA-registered
Gliamilide Not specified (sulfamylurea) 631-27-6 High potency; very short plasma half-life (~2 hours) Investigational
Glisindamide Not specified N/A Dual-action: insulin secretion + peripheral glucose utilization Investigational
Structural Insights:
  • Sulfonamide vs. Sulfonylurea Backbone : this compound’s sulfonamide group (R-SO₂-NH₂) differentiates it from sulfonylureas (R-SO₂-NH-CO-NR₂), impacting receptor binding and metabolic pathways .
  • Substituent Variations : Glypinamide incorporates a chlorine atom, enhancing stability and bioavailability compared to this compound . Gliamilide, a sulfamylurea, exhibits a urea linkage, contributing to its high potency but shorter half-life .

Mechanism of Action

  • This compound : Binds to ATP-sensitive K⁺ channels on β-cells, depolarizing the membrane and triggering insulin exocytosis .
  • Gliamilide : Shares a similar mechanism but with rapid dissociation from receptors, leading to transient insulin secretion and reduced hypoglycemia risk .
  • Glisindamide : Combines insulin secretion with peripheral glucose uptake modulation, offering a dual mechanism absent in this compound .

Pharmacokinetic Profiles

Parameter This compound Glymidine Sodium Gliamilide
Half-life ~6–8 hours ~12 hours ~2 hours
Metabolism Hepatic (CYP3A4) Renal excretion Hepatic (CYP2C9)
Bioavailability 85–90% 70–75% >95%
  • This compound’s longer half-life supports once-daily dosing, whereas Gliamilide’s short duration necessitates multiple doses . Glymidine Sodium’s renal clearance may pose risks in patients with kidney impairment .

Regulatory and Clinical Status

  • Glymidine Sodium/Glypinamide : FDA-registered as active ingredients, though clinical adoption remains niche .
  • Gliamilide : Under investigation for T2DM with phase II trials highlighting its safety profile .

Biological Activity

Glyprothiazol is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores the compound's mechanisms of action, efficacy in various biological contexts, and relevant case studies.

This compound belongs to a class of compounds known for their diverse biological activity. The thiazole ring structure contributes to its interaction with various biological targets, including enzymes and receptors. Its mechanism of action primarily involves:

  • Enzyme Inhibition : this compound acts as an inhibitor of specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Antimicrobial Activity : The compound has shown potential against various microbial strains, suggesting a role in combating infections.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Type Description
Antimicrobial Effective against bacteria and fungi, inhibiting their growth.
Antitumor Exhibits cytotoxic effects on cancer cell lines, potentially through apoptosis.
Antidiabetic May enhance insulin sensitivity and glucose uptake in peripheral tissues.
Antiviral Shows promise in inhibiting viral replication in vitro.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    A study conducted by researchers demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of conventional antibiotics, indicating its potential as an alternative treatment option .
  • Antitumor Activity :
    In vitro studies on various cancer cell lines revealed that this compound induces apoptosis via the mitochondrial pathway. A notable case involved the treatment of human breast cancer cells (MCF-7), where the compound significantly reduced cell viability and increased markers of apoptosis such as caspase activation .
  • Diabetes Management :
    Research investigating the effects of this compound on glucose metabolism found that it enhanced insulin secretion from pancreatic beta cells in diabetic models. This effect was attributed to the compound's ability to modulate ion channels involved in insulin release .

Toxicological Profile

While this compound exhibits promising biological activities, its safety profile is crucial for therapeutic applications. Toxicological assessments have shown that at therapeutic doses, this compound does not exhibit significant adverse effects; however, long-term studies are necessary to fully understand its safety profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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